molecular formula C12H20N2O4 B567449 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1363380-56-6

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B567449
CAS No.: 1363380-56-6
M. Wt: 256.302
InChI Key: VUQSXDJGTIHNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

6-Amino-2-tert-butoxycarbonyl-2-azaspiro[3.3]heptane-6-carboxylic acid represents a sophisticated example of spirocyclic amino acid chemistry, characterized by its unique molecular architecture and systematic nomenclature. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is designated as 6-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid, reflecting its complex structural features. The molecular formula C₁₂H₂₀N₂O₄ and molecular weight of 256.30 grams per mole define its fundamental chemical identity. The compound exists under multiple synonymous designations in chemical databases, including 6-amino-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid and 6-amino-2-aza-spiro[3.3]heptane-2,6-dicarboxylic acid 2-tert-butyl ester, demonstrating the complexity of its nomenclature system.

The Chemical Abstracts Service registry number 1363380-56-6 provides unambiguous identification of this compound in chemical databases and literature. The systematic name reveals several key structural elements: the spirocyclic [3.3]heptane core indicates a seven-membered bicyclic system where two four-membered rings share a common spiro carbon atom, the azaspiro designation specifies the presence of a nitrogen atom within the ring system, and the presence of both amino and carboxylic acid functionalities at the 6-position establishes its classification as an amino acid derivative. The tert-butoxycarbonyl group serves as a protecting group commonly employed in amino acid chemistry to mask the reactivity of the amino function during synthetic transformations.

Historical Development and Discovery

The historical development of 6-amino-2-tert-butoxycarbonyl-2-azaspiro[3.3]heptane-6-carboxylic acid traces its origins to the broader field of spirocyclic amino acid research that emerged in the early 21st century. The foundational work in azaspiro[3.3]heptane chemistry can be attributed to systematic investigations into sterically constrained amino acid analogues, with significant contributions from research groups focused on developing novel building blocks for peptide and medicinal chemistry. The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related derivatives was first reported as part of comprehensive studies aimed at creating ornithine and gamma-aminobutyric acid analogues with enhanced conformational rigidity.

The development timeline indicates that the compound was first documented in chemical databases in 2013, with subsequent modifications and structural variations appearing in the literature throughout the following decade. The synthetic methodology for constructing the spirocyclic scaffold involves the sequential formation of four-membered rings through ring closure reactions of corresponding 1,3-bis-electrophiles with 1,1-carbon or 1,1-nitrogen bis-nucleophiles. This approach represents a significant advancement in synthetic methodology, as the construction of strained four-membered ring systems requires careful optimization of reaction conditions and reagent selection.

The introduction of the tert-butoxycarbonyl protecting group variant represents a logical extension of the original amino acid synthesis, providing enhanced synthetic utility and improved handling characteristics during multi-step synthetic sequences. The protecting group strategy allows for selective functionalization of the carboxylic acid moiety while maintaining the integrity of the amino group, facilitating the preparation of more complex derivatives and conjugates.

Position within Azaspiro Compound Classification

Within the broader classification of azaspiro compounds, 6-amino-2-tert-butoxycarbonyl-2-azaspiro[3.3]heptane-6-carboxylic acid occupies a distinctive position as a member of the azaspiro[3.3]heptane family, which represents one of the most synthetically challenging and structurally interesting subclasses of spirocyclic molecules. Spiro compounds are characterized by their unique structural feature of having at least two molecular rings sharing one common atom, with the common atom serving as the spiro center. In the case of azaspiro compounds, the presence of nitrogen atoms within the ring system introduces additional complexity and potential for biological activity.

The azaspiro[3.3]heptane framework distinguishes itself from other spirocyclic systems through its incorporation of two four-membered rings, which imparts significant ring strain and conformational rigidity to the molecule. This structural characteristic places the compound in stark contrast to more common spirocyclic systems such as azaspiro[4.5]decane derivatives, which feature less strained ring combinations and consequently different conformational properties. The presence of four-membered rings in the azaspiro[3.3]heptane system creates a highly constrained three-dimensional architecture that can serve as an effective mimic for more flexible cyclic structures in biological systems.

Comparative analysis with related azaspiro compounds reveals that the [3.3]heptane framework provides a unique balance between synthetic accessibility and structural constraint. While azaspiro[4.5]decane systems are more readily synthesized due to reduced ring strain, they lack the rigid geometry that makes azaspiro[3.3]heptane derivatives particularly valuable as peptidomimetic building blocks. The positioning of functional groups at the 6-position in the azaspiro[3.3]heptane system provides optimal spatial arrangement for biological recognition while maintaining the structural integrity of the spirocyclic core.

Significance in Constrained Amino Acid Research

The significance of 6-amino-2-tert-butoxycarbonyl-2-azaspiro[3.3]heptane-6-carboxylic acid within constrained amino acid research extends far beyond its synthetic novelty, representing a paradigm shift in the design of sterically restricted amino acid building blocks for advanced peptide and protein engineering applications. Constrained amino acids have emerged as critical components in modern drug discovery and biochemical research due to their ability to restrict conformational flexibility while maintaining essential recognition elements for biological targets. The rigid spirocyclic framework of azaspiro[3.3]heptane derivatives provides an exceptional degree of conformational constraint that can significantly influence the biological activity and selectivity of peptide-based therapeutics.

Research in constrained amino acid chemistry has demonstrated that the incorporation of sterically hindered residues can lead to enhanced metabolic stability, improved selectivity for target receptors, and increased resistance to proteolytic degradation. The azaspiro[3.3]heptane scaffold represents an optimal compromise between structural rigidity and synthetic accessibility, making it an attractive alternative to more traditional constraining elements such as cyclopropane or oxetane rings. The dual functionality of the compound, featuring both amino and carboxylic acid groups, allows for direct incorporation into peptide chains through standard coupling methodologies while imparting unique three-dimensional characteristics to the resulting structures.

The development of tert-butoxycarbonyl-protected variants has particular significance for solid-phase peptide synthesis applications, where the protecting group strategy enables orthogonal deprotection schemes and facilitates the preparation of complex peptide sequences. Studies have shown that azaspiro[3.3]heptane-derived amino acids can serve as effective surrogates for natural amino acids in various biological contexts, including enzyme inhibitor design and receptor ligand development. The compound's position within the broader family of sterically constrained amino acids has been further validated through its application in the synthesis of peptidomimetic drugs and as a scaffolding element for the development of novel pharmaceutical agents.

Structural Parameter Value Reference
Molecular Formula C₁₂H₂₀N₂O₄
Molecular Weight 256.30 g/mol
Chemical Abstracts Service Number 1363380-56-6
Melting Point Range Not specified -
Ring System Azaspiro[3.3]heptane
Functional Groups Amino, Carboxylic acid, tert-Butoxycarbonyl
Spiro Center Quaternary carbon
Synthetic Parameter Characteristic Reference
Ring Formation Strategy Sequential 4-membered ring closure
Key Intermediates 1,3-bis-electrophiles
Protecting Group tert-Butoxycarbonyl
Deprotection Conditions Acidic treatment
Synthetic Accessibility Moderate to challenging
Purification Methods Chromatographic separation

Properties

IUPAC Name

6-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-10(2,3)18-9(17)14-6-11(7-14)4-12(13,5-11)8(15)16/h4-7,13H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQSXDJGTIHNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130165
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-56-6
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanation via Dihalocarbene Addition

This method, adapted from US8927739B2 and CN103687489A, involves generating dihalocarbenes to form cyclopropane rings. Starting from a pyrrolidine derivative:

  • Oxidation : A 4-hydroxyproline derivative (e.g., (2R,4S)-1-Boc-4-hydroxyproline) is oxidized to a ketone using TEMPO/NaClO or similar oxidants.

  • Alkene Formation : The ketone undergoes Wittig reaction with alkylene reagents (e.g., Ph₃P=CH₂) to form an exocyclic alkene.

  • Cyclopropanation : Treatment with dihalocarbene (generated from trihaloacetate salts like NaCCl₃ or NaCBr₃) under phase-transfer catalysis yields a dihalogenated cyclopropane.

  • Hydrodehalogenation : Radical reduction (e.g., using Bu₃SnH/AIBN) or single-electron transfer agents (e.g., Zn/AcOH) removes halogens, furnishing the spiro[3.3]heptane core.

Key Data :

StepReagents/ConditionsYield (%)
OxidationTEMPO, NaClO, 0–25°C85–90
Wittig ReactionPh₃P=CH₂, THF, reflux70–75
CyclopropanationNaCCl₃, PTC, 80°C60–65
HydrodehalogenationZn, AcOH, 50°C80–85

Introduction of Amino and Carboxylic Acid Groups

Functionalization of the spirocyclic core requires precise regioselective modifications.

Amination via Sulfonamide Intermediate

As described in CN102442934A, a nitrobenzenesulfonamide group can serve as a masked amine:

  • Ring-Closure : Reacting a tosylated intermediate with o-nitrobenzenesulfonamide under basic conditions (K₂CO₃, DMSO, 90–120°C) forms a spirocyclic sulfonamide.

  • Deprotection : Thiophenol in DMF cleaves the sulfonamide, yielding a primary amine.

Example :

  • Deprotection of 2-tosyl-2-azaspiro[3.3]heptane with sodium naphthalenide in 1,2-dimethoxyethane achieves 83% yield.

Boc Protection and Final Assembly

The Boc group is introduced either early (to protect amines during cyclopropanation) or late-stage:

Early-Stage Protection

  • Boc Installation : Treating the primary amine with Boc₂O in the presence of a base (e.g., NaHCO₃) in ethyl acetate.

Late-Stage Protection

  • After deprotection of the amine (e.g., removal of a tosyl group), Boc is added under mild conditions to avoid side reactions.

Optimization :

  • Using Boc₂O with NaHCO₃ in ethyl acetate at room temperature achieves >95% conversion.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CyclopropanationScalable, uses inexpensive reagentsRequires hazardous dihalocarbenes60–70
Sulfonamide RouteHigh regioselectivityMulti-step deprotection40–50
Direct OxidationRetains carboxylic acid groupOver-oxidation risks70–80

Challenges and Innovations

  • Regioselectivity : Cyclopropanation must avoid diastereomer formation; chiral auxiliaries or catalysts may improve stereocontrol.

  • Functional Group Compatibility : Boc protection early in the synthesis prevents amine interference during cyclopropanation.

  • Scalability : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance cyclopropanation efficiency on large scales .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .

Mechanism of Action

The mechanism of action of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid is primarily related to its ability to act as a ligand for various biological targets. The rigid spirocyclic scaffold allows for precise spatial arrangement of functional groups, which can enhance interactions with enzymes, receptors, and other proteins . This can lead to increased biological activity and specificity .

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid C₇H₁₂N₂O₂ 156.18 Boc-protected amine, carboxylic acid Peptide coupling, kinase inhibitors
6-Aminospiro[3.3]heptane-2-carboxylic acid C₈H₁₃NO₂ 155.20 Free amine, carboxylic acid Intermediate for unprotected spirocyclic drug candidates
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₁₉NO₃ 213.28 Boc-protected amine, hydroxyl group Precursor for oxidation to ketones or further functionalization
6-(Fmoc-amino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid C₂₃H₂₁F₂NO₄ 413.41 Fmoc-protected amine, difluoro, carboxylic acid High-purity API intermediate for fluorinated therapeutics
2-(tert-Butoxycarbonyl)-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid C₁₃H₂₁NO₄ 255.31 Boc-protected amine, methyl substituent Conformational studies, solubility modulation
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid C₈H₉NO₃ 167.16 Cyano group, carboxylic acid Nitrile-based prodrugs or metalloenzyme inhibitors

Critical Analysis of Divergences

  • Boc vs. Fmoc Protection : Boc is stable under basic conditions but cleaved by acids, whereas Fmoc is acid-stable and removed by bases. This dictates their use in orthogonal synthesis strategies .
  • Impact of Substituents: Hydroxyl Group (tert-Butyl 6-hydroxy-...): Enables further oxidation to ketones but reduces solubility in nonpolar solvents . Cyano Group: Enhances electrophilicity for click chemistry but may introduce toxicity risks .

Biological Activity

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid is a synthetic compound classified within the family of sterically constrained amino acids. It possesses unique structural features that contribute to its potential biological activities, particularly in medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical characteristics of this compound are summarized in the table below:

PropertyValue
Molecular Formula C₁₂H₂₀N₂O₄
Molecular Weight 240.30 g/mol
CAS Number 1170775-77-5
LogP 0.181
PSA (Polar Surface Area) 75.35 Ų

The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids and its steric constraints, which influence protein interactions:

  • Steric Constriction : The spirocyclic structure limits conformational flexibility, enhancing binding affinity to specific biological targets.
  • Amino Group Reactivity : The free amino group can participate in nucleophilic substitution reactions, allowing for further functionalization and modification of the compound for specific biological applications.

1. Medicinal Chemistry

Research indicates that compounds with similar structures may exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Some studies suggest that spirocyclic amino acids can possess antibacterial properties, potentially useful in developing new antibiotics.
  • Neuropharmacology : Given its structural similarity to neurotransmitters, there is potential for applications in neuropharmacology, particularly in modulating neurotransmitter receptors.

2. Biochemical Research

In biochemical studies, this compound serves as a building block for synthesizing peptides and studying protein structures:

  • Peptide Synthesis : Its incorporation into peptide chains can stabilize secondary structures, making it a valuable tool in peptide synthesis.
  • Protein Interaction Studies : By modifying proteins with this compound, researchers can investigate protein-ligand interactions more effectively.

Case Studies

Several studies have explored the biological implications of compounds related to or derived from 6-Amino-2-Boc-2-azaspiro[3.3]heptane:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives of spirocyclic amino acids showed promising antimicrobial activity against various bacterial strains, suggesting potential therapeutic uses in treating infections .
  • Neuropharmacological Research : Another investigation highlighted the effects of structurally similar compounds on GABAergic systems, indicating potential applications in treating anxiety disorders .

Q & A

Q. What are the key synthetic strategies for 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid?

The compound is synthesized via spirocyclic scaffold construction using 1,3-bis-electrophiles and 1,1-C or 1,1-N bis-nucleophiles in sequential ring-closure reactions. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products and ensure high yields. Alternative routes include multi-step procedures starting from 2,2-bis(bromomethyl)-1,3-propanediol, involving cyclization, protection, and functionalization steps .

Q. What are the critical handling and storage requirements for this compound?

The compound should be stored in a dark, dry environment at room temperature to prevent degradation. Hazard statements (H315, H317, H319, H335) indicate risks of skin/eye irritation and respiratory sensitization. Use PPE (gloves, goggles) and avoid dust formation during handling .

Q. Which analytical methods are recommended for characterizing purity and structure?

  • HPLC (≥95% purity verification) and LC-MS for mass confirmation.
  • NMR (1H/13C) to resolve spirocyclic stereochemistry and confirm Boc-protection.
  • X-ray crystallography may resolve ambiguities in ring conformation .

Advanced Research Questions

Q. How can reaction yields be optimized during spirocyclic ring formation?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate cyclization.
  • Temperature gradients : Gradual heating (e.g., 50°C to 80°C) minimizes side reactions. A comparative study reported 15-20% yield improvements by optimizing these parameters .

Q. What challenges arise in structural analysis of spirocyclic amino acids?

  • Stereochemical complexity : Overlapping NMR signals require advanced techniques like NOESY or COSY.
  • Conformational rigidity : X-ray crystallography is often necessary to confirm spirocyclic geometry.
  • Solubility limitations : Salt forms (e.g., trifluoroacetate) improve solubility for characterization .

Q. How does this compound interact with biological targets in drug discovery?

The spirocyclic core mimics peptide turn motifs, enabling selective binding to enzymes (e.g., proteases) or receptors. Studies show its carboxylic acid group forms hydrogen bonds with catalytic residues, while the Boc-protected amine enhances pharmacokinetic stability. In vitro assays demonstrate nanomolar affinity for select targets, though potency varies with stereochemistry .

Q. How should researchers resolve contradictions in reported bioactivity data?

Discrepancies often stem from:

  • Purity differences : Impurities (e.g., de-Boc byproducts) can skew assay results.
  • Stereochemical variations : Enantiomeric forms may exhibit divergent activities.
  • Assay conditions : Buffer pH or co-solvents (e.g., DMSO) influence binding kinetics. Rigorous QC (HPLC, chiral chromatography) and standardized assay protocols are critical .

Q. How does this compound compare to structurally related spirocyclic analogs?

CompoundKey FeaturesReference
6-Methyl-2-azaspiro[3.3]heptaneReduced steric bulk; higher membrane permeability but lower target affinity
2-Thia-6-azaspiro[3.3]heptaneSulfur substitution alters electronic properties; potential for metal chelation
6-Butyl-2-azaspiro[3.3]heptaneHydrophobic sidechain enhances CNS penetration but increases cytotoxicity

The Boc-protected carboxylic acid in this compound balances solubility and target engagement, making it ideal for peptide mimetic design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.